Structure Elucidation of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride: A Multi-Technique, Mechanistic Approach
Structure Elucidation of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride: A Multi-Technique, Mechanistic Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract: The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. Ambiguity in structure can lead to misinterpretation of biological activity, flawed structure-activity relationships (SAR), and significant regulatory hurdles. This guide provides a comprehensive, field-proven workflow for the structural elucidation of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride, a substituted aromatic building block. We move beyond a simple recitation of techniques, instead focusing on the causal logic behind experimental choices and demonstrating how a synergistic, multi-technique approach creates a self-validating system for unambiguous structure confirmation. This document is intended for researchers, chemists, and analytical scientists who require a robust framework for small molecule characterization.
Foundational Hypothesis: From Nomenclature to a Proposed Structure
The starting point for any structure elucidation is a hypothesis derived from the compound's nomenclature. The name "4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride" implies a specific arrangement of functional groups on a benzene ring.
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Parent Moiety: Benzoic acid, which dictates a benzene ring substituted with a carboxylic acid group (-COOH).
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Substituents:
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An aminomethyl group (-CH₂NH₂) at the 4-position relative to the carboxylic acid.
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A chloro group (-Cl) at the 3-position.
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Salt Form: "Hydrochloride" indicates that the most basic site, the amino group, is protonated to form an ammonium chloride salt (-CH₂NH₃⁺ Cl⁻).
This leads to the proposed structure:
Molecular Formula: C₈H₉Cl₂NO₂ Molecular Weight: 222.07 g/mol [1]
The core objective of the following analytical workflow is to rigorously test and confirm every aspect of this hypothesized structure: the elemental composition, the identity and connectivity of all functional groups, and the precise substitution pattern on the aromatic ring.
The Elucidation Workflow: A Synergistic Analytical Strategy
No single analytical technique can provide absolute structural proof.[2] True confidence is achieved by integrating orthogonal datasets, where each result corroborates and refines the others. Our strategy employs a logical progression from foundational mass and functional group analysis to the intricate mapping of the atomic framework.
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: Confirming Mass and Elemental Formula
Expertise & Experience: Mass spectrometry (MS) is the initial and most crucial step to confirm the molecular weight and elemental composition.[3] For a molecule containing chlorine, high-resolution mass spectrometry (HRMS) is not merely beneficial—it is essential. The characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl) provides a powerful validation point that low-resolution MS would miss.
Trustworthiness: The experiment is self-validating if the measured mass is within a tight tolerance (typically < 5 ppm) of the calculated mass and the isotopic pattern precisely matches the theoretical distribution for a molecule containing two chlorine atoms (one from the structure, one from the hydrochloride counter-ion).
Expected Data
Using Electrospray Ionization in positive mode (ESI+), we expect to observe the protonated molecule, [M+H]⁺.
| Parameter | Theoretical Value | Expected Observation | Rationale |
| Molecular Formula | C₈H₉ClNO₂ | C₈H₉ClNO₂ | Based on the proposed structure of the free base. |
| Exact Mass [M+H]⁺ | 186.0316 | m/z ~186.0316 | Corresponds to the protonated free base. |
| Isotopic Pattern | ~3:1 ratio for [M+H]⁺ and [M+2+H]⁺ | A peak at ~m/z 186 and a peak at ~m/z 188 with ~32% the intensity. | Confirms the presence of one chlorine atom in the molecule's covalent structure.[4] |
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) on the m/z 186 peak helps to piece together the structure by observing characteristic losses.
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Loss of H₂O (18.01 Da): From the carboxylic acid group.
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Loss of COOH (45.00 Da): Cleavage of the carboxylic acid group.
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Base Peak at m/z 105: A common fragmentation for benzoic acids is the loss of the hydroxyl group, forming a stable acylium ion.[5]
Experimental Protocol: LC-HRMS
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Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
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Chromatography: Use a C18 column with a water/acetonitrile gradient (both with 0.1% formic acid) to ensure sample purity before MS analysis.
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MS Acquisition (ESI+):
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Acquire full scan data from m/z 50-500 in high-resolution mode (>60,000 resolution).
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Perform data-dependent MS/MS on the most intense ions, particularly the suspected molecular ion at m/z 186.03.
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Infrared Spectroscopy: Rapid Functional Group Identification
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.[6] Its power lies in identifying the characteristic vibrational frequencies of bonds, providing direct evidence for the hypothesized moieties. For this molecule, we are looking for the overlapping signatures of a carboxylic acid and a primary ammonium salt.
Trustworthiness: The presence of all predicted absorption bands provides strong, corroborating evidence for the functional groups identified in the structural hypothesis.
Expected Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Confirmation Value |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid Dimer | Strong evidence for -COOH.[7] |
| 2800-3100 (broad, superimposed) | N-H stretch | Primary Ammonium (-NH₃⁺) | Confirms the protonated amine salt.[6] |
| ~1700-1725 | C=O stretch | Carboxylic Acid | Definitive for the carbonyl of the acid.[8] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Indicates the presence of the benzene ring. |
| ~700-800 | C-Cl stretch | Aryl Halide | Evidence for the chlorine substituent. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
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Background Scan: Perform a background scan with a clean, empty crystal.
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Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16-32 scans over the range 4000-400 cm⁻¹.
NMR Spectroscopy: The Definitive Connectivity Map
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution.[2] While MS confirms the formula and IR confirms functional groups, NMR maps the complete carbon-hydrogen framework. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[9]
Trustworthiness: A complete and self-consistent assignment of all proton and carbon signals, supported by correlations from 2D NMR experiments, provides an exceptionally high level of confidence in the proposed structure. The choice of solvent is critical; DMSO-d₆ is ideal as it allows for the observation of exchangeable protons from the -COOH and -NH₃⁺ groups.[8]
Expected Data: 1D NMR (¹H and ¹³C)
| ¹H NMR Data | ¹³C NMR Data | ||
| Shift (δ, ppm) | Assignment | Shift (δ, ppm) | Assignment |
| ~13.0 (br s, 1H) | -COOH | ~167 | C=O |
| ~8.5 (br s, 3H) | -CH₂NH₃ ⁺ | ~140-150 | Aromatic C-N, C-Cl, C-COOH |
| ~7.9 (d, 1H) | Aromatic H | ~125-135 | Aromatic C-H |
| ~7.8 (dd, 1H) | Aromatic H | ~42 | -C H₂NH₃⁺ |
| ~7.6 (d, 1H) | Aromatic H | ||
| ~4.1 (s, 2H) | -C H₂NH₃⁺ |
Note: Chemical shifts are predictive and can vary. The key information lies in the multiplicity, integration, and relative positions.
Expected Data: 2D NMR Correlations
2D NMR is essential to connect the puzzle pieces from 1D spectra.
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COSY (COrrelation SpectroscopY): Identifies ¹H-¹H coupling networks. We expect to see correlations between the adjacent aromatic protons, confirming their connectivity on the ring.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This will definitively link the proton signals at ~7.9-7.6 ppm to the aromatic CH carbons and the proton signal at ~4.1 ppm to the methylene carbon.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows 2- and 3-bond correlations between ¹H and ¹³C. This is the ultimate tool for establishing the overall molecular framework.
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- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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